molecular formula C14H15N3OS2 B323701 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide

4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide

Cat. No.: B323701
M. Wt: 305.4 g/mol
InChI Key: HIIOVTJNHAUNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide is a complex organic compound with the molecular formula C14H15N3OS2 This compound is characterized by its unique structure, which includes a thiophene ring substituted with an anilinocarbothioyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with anilinocarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the anilinocarbothioyl moiety can be reduced to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.

Scientific Research Applications

4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound may also interact with enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl)-2,2-dimethylpropanamide
  • Ethyl 2-[(Anilinocarbothioyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate

Uniqueness

4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

4,5-dimethyl-2-(phenylcarbamothioylamino)thiophene-3-carboxamide

InChI

InChI=1S/C14H15N3OS2/c1-8-9(2)20-13(11(8)12(15)18)17-14(19)16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,18)(H2,16,17,19)

InChI Key

HIIOVTJNHAUNAQ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=CC=C2)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=CC=C2)C

Origin of Product

United States

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